1,5-Dimethyl-1,2,3,4-tetrahydropyridine
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Overview
Description
1,5-Dimethyl-1,2,3,4-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with two methyl groups attached at the 1 and 5 positions. Tetrahydropyridines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dimethyl-1,2,3,4-tetrahydropyridine can be synthesized through several methods. One common approach involves the reduction of pyridinium salts. For example, the reduction of N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,4-tetrahydropyridine . Another method involves the ring-closing metathesis of suitable precursors to form the tetrahydropyridine ring system .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: 1,5-Dimethyl-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include pyridine derivatives, piperidine derivatives, and various substituted tetrahydropyridine compounds .
Scientific Research Applications
1,5-Dimethyl-1,2,3,4-tetrahydropyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets and pathways within the cell. The compound can act as an enzyme inhibitor, blocking the activity of certain enzymes and affecting various biochemical pathways . Additionally, it can interact with cellular receptors and modulate signal transduction processes, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
1,5-Dimethyl-1,2,3,4-tetrahydropyridine can be compared with other similar compounds, such as:
1,2,3,6-Tetrahydropyridine: This compound has a different arrangement of double bonds within the ring, leading to distinct chemical and biological properties.
2,3,4,5-Tetrahydropyridine: Another isomer with unique structural and functional characteristics.
1-Methyl-1,2,3,4-tetrahydropyridine: Known for its neurotoxic effects and its use in Parkinson’s disease research.
The uniqueness of this compound lies in its specific substitution pattern and its resulting biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
5631-71-0 |
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Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
1,5-dimethyl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C7H13N/c1-7-4-3-5-8(2)6-7/h6H,3-5H2,1-2H3 |
InChI Key |
SQYIVWVLOAIJDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(CCC1)C |
Origin of Product |
United States |
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